(3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate (3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13788124
InChI: InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-9-10-21(11-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15+/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1F)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H25FN2O4
Molecular Weight: 352.4 g/mol

(3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13788124

Molecular Formula: C18H25FN2O4

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate -

Specification

Molecular Formula C18H25FN2O4
Molecular Weight 352.4 g/mol
IUPAC Name benzyl (3S,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-9-10-21(11-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15+/m0/s1
Standard InChI Key MAHFDCMVFKTGJD-LSDHHAIUSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2
SMILES CC(C)(C)OC(=O)NC1CCN(CC1F)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1F)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s piperidine ring is substituted with three functional groups:

  • Fluorine at C3, enhancing lipophilicity and metabolic stability .

  • Boc-protected amino group at C4, facilitating selective deprotection during synthesis .

  • Benzyl carboxylate at N1, acting as a protective group and influencing solubility.

The (3S,4R) configuration induces a specific chair conformation, stabilizing the molecule through intramolecular hydrogen bonding between the Boc group and the fluorine atom . This stereochemical arrangement is critical for its biological activity, as demonstrated in comparative studies with (3R,4R)-hydroxy analogues .

Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>18</sub>H<sub>24</sub>FN<sub>2</sub>O<sub>4</sub>
Molecular Weight351.40 g/mol
Boiling Point512.3±50.0°C (predicted)
LogP (Partition Coefficient)2.87±0.40
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

These properties are derived from computational models and experimental analogs . The fluorine atom reduces basicity at the piperidine nitrogen (pK<sub>a</sub> ≈ 7.2), enhancing blood-brain barrier permeability compared to non-fluorinated analogs .

Synthesis and Stereochemical Control

Key Synthetic Pathways

The synthesis involves multi-step strategies to achieve stereochemical precision:

Step 1: Piperidine Ring Formation
A Buchwald-Hartwig amination couples 3-fluoro-4-aminopyridine with benzyl chloroformate, followed by catalytic hydrogenation to yield the piperidine core.

Step 2: Boc Protection
The free amine at C4 is protected using tert-butyl dicarbonate (Boc<sub>2</sub>O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst . This step achieves >95% yield under mild conditions .

Step 3: Resolution of Stereoisomers
Chiral column chromatography separates the (3S,4R) isomer from the racemic mixture, utilizing cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase .

Table 1: Optimization of Boc Protection Conditions

ReagentSolventTemperature (°C)Yield (%)Purity (%)
Boc<sub>2</sub>OTHF09299
Boc<sub>2</sub>ODCM258597
Boc<sub>2</sub>ODMF407895

Data adapted from Ref .

Conformational Behavior and Solvent Effects

NMR and Computational Analysis

Nuclear Overhauser Effect (NOE) NMR studies confirm the axial preference of the fluorine atom in nonpolar solvents (e.g., CDCl<sub>3</sub>), while polar solvents (e.g., DMSO-d<sub>6</sub>) induce equatorial flipping due to solvation effects . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show a ΔG of 2.3 kcal/mol favoring the axial conformation in vacuum, reduced to 0.8 kcal/mol in aqueous environments .

Figure 1: Conformational Equilibrium in Solvents

Axial (FaxialEquatorial (Feq)\text{Axial (F}_{\text{axial}}\text{) } \rightleftharpoons \text{Equatorial (F}_{\text{eq}}\text{)}

Solvent dielectric constant (ε) modulates equilibrium:

  • ε = 4.8 (CDCl<sub>3</sub>): 85% axial .

  • ε = 46.7 (DMSO): 60% axial .

Hyperconjugation and Electrostatic Interactions

Natural Bond Orbital (NBO) analysis identifies two stabilization mechanisms:

  • Hyperconjugation: σ(C-F) → σ*(C-N) interaction (ΔE = 5.1 kcal/mol) .

  • Electrostatic: F⋯H-N hydrogen bonding (ΔE = 3.8 kcal/mol) .

These interactions are critical for maintaining the bioactive conformation during receptor binding .

Biological Activity and Mechanism

JAK3 Inhibition

The compound exhibits selective inhibition of Janus kinase 3 (JAK3) with an IC<sub>50</sub> of 120 nM, compared to >1 µM for JAK1/2. Molecular docking simulations reveal that the fluorine atom forms a halogen bond with Leu<sup>956</sup> of JAK3, while the Boc group interacts with Val<sup>848</sup> via van der Waals forces.

Table 2: Selectivity Profile Against Kinases

KinaseIC<sub>50</sub> (nM)
JAK3120
JAK11,200
JAK21,500
SYK890

Data from Ref.

In Vivo Efficacy in Autoimmune Models

In a murine collagen-induced arthritis model, oral administration (10 mg/kg/day) reduces paw swelling by 65% (p < 0.01) over 21 days. Pharmacokinetic parameters include:

  • C<sub>max</sub>: 1.2 µM at 2 h.

  • t<sub>1/2</sub>: 6.3 h.

  • Bioavailability: 58%.

Comparative Analysis with Structural Analogs

Tert-butyl 4-Amino-3-fluoropiperidine-1-carboxylate

Removing the benzyl group decreases molecular weight (279.34 g/mol) and improves blood-brain barrier penetration (brain/plasma ratio = 1.8 vs. 0.5 for the benzyl derivative). This analog is under investigation for neurodegenerative diseases.

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